molecular formula C16H10BrClN2O B7540466 4-bromo-N-(8-chloroquinolin-5-yl)benzamide

4-bromo-N-(8-chloroquinolin-5-yl)benzamide

Cat. No. B7540466
M. Wt: 361.62 g/mol
InChI Key: KBBNYNVJJVUGIP-UHFFFAOYSA-N
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Description

4-bromo-N-(8-chloroquinolin-5-yl)benzamide, also known as BQ-123, is a peptide antagonist of the endothelin receptor type A (ETA). It is a potent and selective inhibitor of ETA receptors and has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

4-bromo-N-(8-chloroquinolin-5-yl)benzamide acts as a selective antagonist of the ETA receptor, which is predominantly expressed in vascular smooth muscle cells. It blocks the binding of endothelin-1 to the ETA receptor, thereby inhibiting its vasoconstrictor effects and promoting vasodilation.
Biochemical and Physiological Effects:
4-bromo-N-(8-chloroquinolin-5-yl)benzamide has been shown to have a number of biochemical and physiological effects, including the inhibition of endothelin-1-induced vasoconstriction, the reduction of blood pressure, and the improvement of cardiac function in animal models of heart failure. It has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

4-bromo-N-(8-chloroquinolin-5-yl)benzamide is a highly specific inhibitor of the ETA receptor and has been extensively studied for its potential therapeutic applications in various diseases. However, its use in lab experiments may be limited by its high cost and limited availability.

Future Directions

There are several future directions for the research and development of 4-bromo-N-(8-chloroquinolin-5-yl)benzamide. One potential application is in the treatment of pulmonary hypertension, a condition characterized by elevated blood pressure in the pulmonary arteries. 4-bromo-N-(8-chloroquinolin-5-yl)benzamide has been shown to improve pulmonary hemodynamics and exercise capacity in animal models of pulmonary hypertension, and further studies are needed to evaluate its potential therapeutic efficacy in humans.
Another potential application is in the treatment of cancer, as 4-bromo-N-(8-chloroquinolin-5-yl)benzamide has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. Further studies are needed to evaluate its potential as an adjunct therapy in cancer treatment.
In addition, 4-bromo-N-(8-chloroquinolin-5-yl)benzamide may have potential applications in the treatment of other cardiovascular diseases, such as atherosclerosis and ischemic heart disease. Further studies are needed to evaluate its potential therapeutic efficacy in these conditions.
Conclusion:
In conclusion, 4-bromo-N-(8-chloroquinolin-5-yl)benzamide is a highly selective antagonist of the ETA receptor that has been extensively studied for its potential therapeutic applications in various diseases. Its use in lab experiments may be limited by its high cost and limited availability, but further research is needed to evaluate its potential therapeutic efficacy in humans.

Synthesis Methods

The synthesis of 4-bromo-N-(8-chloroquinolin-5-yl)benzamide involves the reaction of 8-chloroquinoline-5-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-bromoaniline to form the benzamide derivative. The final product is obtained after purification by column chromatography.

Scientific Research Applications

4-bromo-N-(8-chloroquinolin-5-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, heart failure, pulmonary hypertension, and cancer. It has been shown to inhibit the vasoconstrictor effects of endothelin-1, a potent vasoconstrictor peptide that plays a key role in the regulation of blood pressure and vascular tone.

properties

IUPAC Name

4-bromo-N-(8-chloroquinolin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrClN2O/c17-11-5-3-10(4-6-11)16(21)20-14-8-7-13(18)15-12(14)2-1-9-19-15/h1-9H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBNYNVJJVUGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)Cl)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(8-chloroquinolin-5-yl)benzamide

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